N-[2-(5-methyl-1H-indol-3-yl)ethyl]naphthalene-2-sulfonamide
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Overview
Description
N-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-2-NAPHTHALENESULFONAMIDE is a compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-2-NAPHTHALENESULFONAMIDE typically involves the reaction of 5-methylindole with 2-naphthalenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-2-NAPHTHALENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
N-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-2-NAPHTHALENESULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-2-NAPHTHALENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- N-(1H-Indol-3-ylmethyl)-2-naphthalenesulfonamide
- N-(2-Methyl-1H-indol-3-ylmethyl)-2-naphthalenesulfonamide
- N-(5-Methoxy-1H-indol-3-ylmethyl)-2-naphthalenesulfonamide
Uniqueness
N-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-2-NAPHTHALENESULFONAMIDE is unique due to the presence of the 5-methyl group on the indole ring, which can influence its biological activity and chemical reactivity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C21H20N2O2S |
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Molecular Weight |
364.5 g/mol |
IUPAC Name |
N-[2-(5-methyl-1H-indol-3-yl)ethyl]naphthalene-2-sulfonamide |
InChI |
InChI=1S/C21H20N2O2S/c1-15-6-9-21-20(12-15)18(14-22-21)10-11-23-26(24,25)19-8-7-16-4-2-3-5-17(16)13-19/h2-9,12-14,22-23H,10-11H2,1H3 |
InChI Key |
XPSGGCQHGRAWIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCNS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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